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molecular formula C5H9Cl3O2Si B1580913 3-(Trichlorosilyl)propyl acetate CAS No. 5290-25-5

3-(Trichlorosilyl)propyl acetate

Cat. No. B1580913
M. Wt: 235.6 g/mol
InChI Key: VAZGKQJHXXBSSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04028384

Procedure details

In a 4-liter flask with stirrer, reflux condenser, internal thermometer and 2 dropper funnels, one filled with 800 g of allyl acetate and the other with 1.355 kg of trichlorosilane, 200 ml of allyl acetate was heated to 65° C. Then the heat source was removed, 1 ml of an 0.01 molar solution of mesityl oxide-platinum dichloride complex in allyl acetate was added, and the reaction was allowed to complete itself within 8 minutes while stirring was performed and the two reactants were fed in simultaneously. During that period the temperature rose to 105° C. due to self-heating. After that no more silane hydrogen was detected analytically. Distillation of the reaction product yielded 2.28 kg of 3-acetyloxypropyltrichlorosilane, BP20 : 98°-100° C.; nD20 : 1.4359.
Quantity
1.355 kg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
800 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][SiH:2]([Cl:4])[Cl:3].[C:5]([O:8][CH2:9][CH:10]=[CH2:11])(=[O:7])[CH3:6]>>[C:5]([O:8][CH2:9][CH2:10][CH2:11][Si:2]([Cl:4])([Cl:3])[Cl:1])(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
1.355 kg
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OCC=C
Step Two
Name
Quantity
800 g
Type
reactant
Smiles
C(C)(=O)OCC=C

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
In a 4-liter flask with stirrer, reflux condenser
CUSTOM
Type
CUSTOM
Details
Then the heat source was removed
ADDITION
Type
ADDITION
Details
1 ml of an 0.01 molar solution of mesityl oxide-platinum dichloride complex in allyl acetate was added
CUSTOM
Type
CUSTOM
Details
within 8 minutes
Duration
8 min
WAIT
Type
WAIT
Details
During that period the temperature rose to 105° C.
TEMPERATURE
Type
TEMPERATURE
Details
due to self-heating
DISTILLATION
Type
DISTILLATION
Details
Distillation of the reaction product

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCCC[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.28 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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